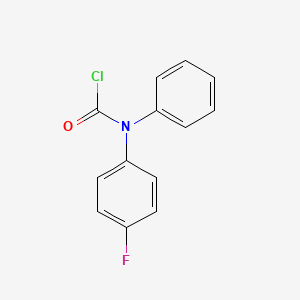
(4-Fluorophenyl)phenylcarbamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl)phenylcarbamyl chloride is an organic compound that belongs to the class of aromatic carbamoyl chlorides It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a phenylcarbamyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluorophenyl)phenylcarbamyl chloride typically involves the reaction of (4-fluorophenyl)amine with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the selective formation of the desired carbamyl chloride. The general reaction scheme is as follows:
(4-Fluorophenyl)amine+Phosgene→(4-Fluorophenyl)phenylcarbamyl chloride+Hydrogen chloride
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of phosgene, a toxic and hazardous reagent, necessitates stringent safety measures and the implementation of closed-system processes to minimize exposure and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Fluorophenyl)phenylcarbamyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the carbamyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding ureas, carbamates, and thiocarbamates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (4-fluorophenyl)phenylcarbamic acid and hydrogen chloride.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield (4-fluorophenyl)phenylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and thiols are used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Reduction: Lithium aluminum hydride or other strong reducing agents are used under anhydrous conditions.
Major Products Formed:
Nucleophilic Substitution: Ureas, carbamates, and thiocarbamates.
Hydrolysis: (4-Fluorophenyl)phenylcarbamic acid.
Reduction: (4-Fluorophenyl)phenylamine.
Applications De Recherche Scientifique
(4-Fluorophenyl)phenylcarbamyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is utilized in the preparation of functionalized polymers and advanced materials with unique properties.
Biological Studies: The compound serves as a tool for studying enzyme inhibition and protein modification.
Mécanisme D'action
The mechanism of action of (4-Fluorophenyl)phenylcarbamyl chloride involves its reactivity towards nucleophiles. The electrophilic carbonyl carbon in the carbamyl chloride group is susceptible to nucleophilic attack, leading to the formation of various derivatives. This reactivity is exploited in the modification of biomolecules, such as proteins and nucleic acids, where the compound can form covalent bonds with nucleophilic residues, thereby altering their function and activity.
Comparaison Avec Des Composés Similaires
(4-Fluorophenyl)phenylcarbamic acid: Formed by the hydrolysis of (4-Fluorophenyl)phenylcarbamyl chloride.
(4-Fluorophenyl)phenylamine: Obtained through the reduction of this compound.
(4-Fluorophenyl)phenylurea: Produced via nucleophilic substitution with amines.
Uniqueness: this compound is unique due to its dual aromatic structure and the presence of a reactive carbamyl chloride group. This combination imparts distinct reactivity and versatility, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propriétés
Numéro CAS |
13020-93-4 |
|---|---|
Formule moléculaire |
C13H9ClFNO |
Poids moléculaire |
249.67 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-N-phenylcarbamoyl chloride |
InChI |
InChI=1S/C13H9ClFNO/c14-13(17)16(11-4-2-1-3-5-11)12-8-6-10(15)7-9-12/h1-9H |
Clé InChI |
OUBSGCOOBCUFEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)F)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



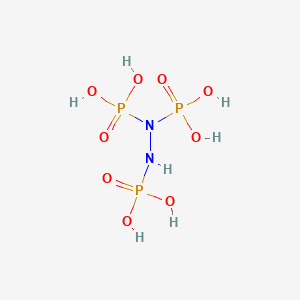


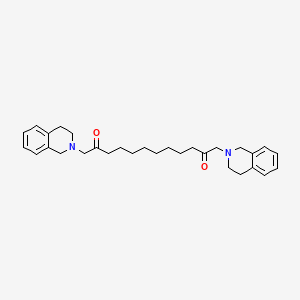





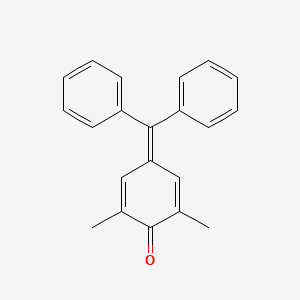
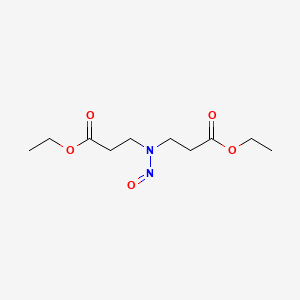

![N~1~-(3-Aminopropyl)-N~3~-[3-(octadecylamino)propyl]propane-1,3-diamine](/img/structure/B14721807.png)
